Acetamide, 2-chloro-N-(2-(1-hydroxyethyl)-6-methylphenyl)-N-(2-methoxy-1-methylethyl)-, (R*,R*)-
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Overview
Description
Acetamide, 2-chloro-N-(2-(1-hydroxyethyl)-6-methylphenyl)-N-(2-methoxy-1-methylethyl)-, (R*,R*)- is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique molecular structure, which includes a chloroacetamide group, a hydroxyethyl group, and a methoxy-methylethyl group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Acetamide, 2-chloro-N-(2-(1-hydroxyethyl)-6-methylphenyl)-N-(2-methoxy-1-methylethyl)-, (R*,R*)- typically involves multi-step organic reactions. The process may start with the chlorination of acetamide, followed by the introduction of the hydroxyethyl and methoxy-methylethyl groups through nucleophilic substitution reactions. The reaction conditions often require specific catalysts, solvents, and temperature control to ensure the desired stereochemistry.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters would be essential to achieve high yields and purity. The industrial methods would also focus on optimizing the cost-effectiveness and environmental impact of the production process.
Chemical Reactions Analysis
Types of Reactions
Acetamide, 2-chloro-N-(2-(1-hydroxyethyl)-6-methylphenyl)-N-(2-methoxy-1-methylethyl)-, (R*,R*)- can undergo various chemical reactions, including:
Oxidation: The hydroxyethyl group can be oxidized to form a carbonyl group.
Reduction: The chloroacetamide group can be reduced to form an amine.
Substitution: The chlorine atom can be substituted with other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. The reaction conditions vary depending on the desired transformation but typically involve controlled temperatures and inert atmospheres.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyethyl group would yield a ketone, while reduction of the chloroacetamide group would yield an amine.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functional group transformations, making it valuable in organic synthesis.
Biology
In biological research, this compound may be used as a probe to study enzyme-substrate interactions or as a precursor for the synthesis of biologically active molecules.
Medicine
In medicine, derivatives of this compound could be explored for their potential therapeutic properties, such as anti-inflammatory or antimicrobial activities.
Industry
In the industrial sector, this compound could be used in the development of new materials or as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of Acetamide, 2-chloro-N-(2-(1-hydroxyethyl)-6-methylphenyl)-N-(2-methoxy-1-methylethyl)-, (R*,R*)- involves its interaction with specific molecular targets. The chloroacetamide group may act as an electrophile, reacting with nucleophilic sites on proteins or enzymes. The hydroxyethyl and methoxy-methylethyl groups may enhance the compound’s binding affinity and specificity for its targets.
Comparison with Similar Compounds
Similar Compounds
Acetamide, 2-chloro-N-(2-hydroxyethyl)-N-methyl-: Similar structure but lacks the methoxy-methylethyl group.
Acetamide, 2-chloro-N-(2-(1-hydroxyethyl)-6-methylphenyl)-N-methyl-: Similar structure but lacks the methoxy-methylethyl group.
Uniqueness
The uniqueness of Acetamide, 2-chloro-N-(2-(1-hydroxyethyl)-6-methylphenyl)-N-(2-methoxy-1-methylethyl)-, (R*,R*)- lies in its combination of functional groups, which confer specific chemical reactivity and biological activity. The presence of both hydroxyethyl and methoxy-methylethyl groups may enhance its solubility and interaction with biological targets.
Properties
CAS No. |
96394-96-6 |
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Molecular Formula |
C15H22ClNO3 |
Molecular Weight |
299.79 g/mol |
IUPAC Name |
2-chloro-N-[2-[(1R)-1-hydroxyethyl]-6-methylphenyl]-N-[(2R)-1-methoxypropan-2-yl]acetamide |
InChI |
InChI=1S/C15H22ClNO3/c1-10-6-5-7-13(12(3)18)15(10)17(14(19)8-16)11(2)9-20-4/h5-7,11-12,18H,8-9H2,1-4H3/t11-,12-/m1/s1 |
InChI Key |
RHQOAOWAVCKBEK-VXGBXAGGSA-N |
Isomeric SMILES |
CC1=C(C(=CC=C1)[C@@H](C)O)N([C@H](C)COC)C(=O)CCl |
Canonical SMILES |
CC1=C(C(=CC=C1)C(C)O)N(C(C)COC)C(=O)CCl |
Origin of Product |
United States |
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